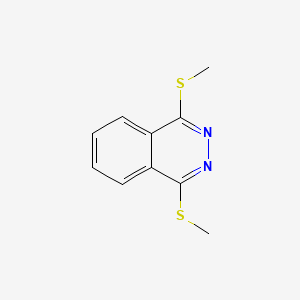
1,4-Bis(methylsulfanyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(methylsulfanyl)phthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are a class of bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities . The structure of this compound consists of a phthalazine core with two methylsulfanyl groups attached at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(methylsulfanyl)phthalazine can be synthesized through various synthetic routes. One common method involves the condensation of 2-(methylsulfanyl)benzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(methylsulfanyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazine core can be reduced to phthalazine dihydride using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, ethanol, and water.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phthalazine dihydride.
Substitution: Various substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(methylsulfanyl)phthalazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(methylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine core .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The parent compound of 1,4-Bis(methylsulfanyl)phthalazine, which lacks the methylsulfanyl groups.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: Another isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Quinazoline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
62645-07-2 |
|---|---|
Fórmula molecular |
C10H10N2S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
1,4-bis(methylsulfanyl)phthalazine |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3 |
Clave InChI |
MJKYAQOUUHTIEP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(C2=CC=CC=C21)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


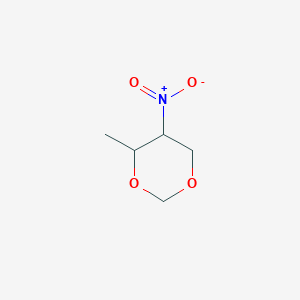
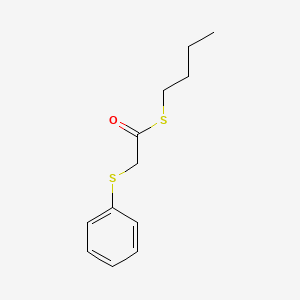
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

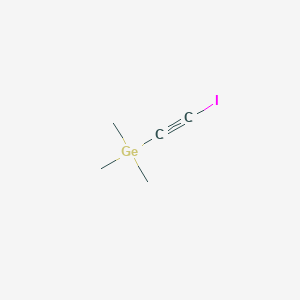
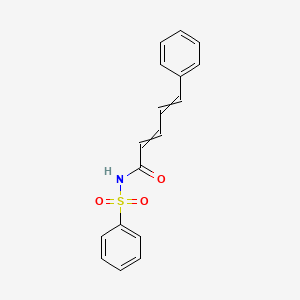
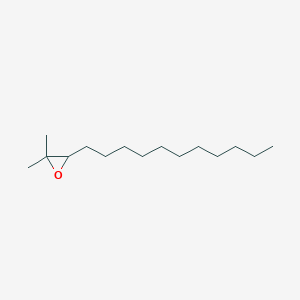
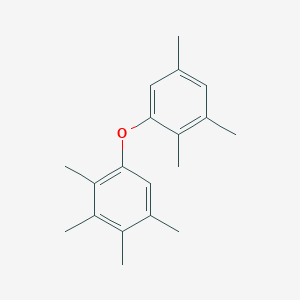
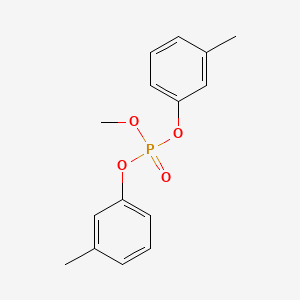
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)


